![molecular formula C13H20N2O2 B1464268 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol CAS No. 1178507-77-1](/img/structure/B1464268.png)
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
Overview
Description
Synthesis Analysis
The synthesis of molecules similar to “2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol” has been reported in the context of antidepressant molecules. These molecules are synthesized via metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in these syntheses .Scientific Research Applications
Complex Formation and Antiferromagnetic Interactions
The compound is utilized in the synthesis of pentadentate ligands and the corresponding Cu(II) complexes with various bridging motifs. These complexes exhibit weak antiferromagnetic coupling between the copper atoms, as indicated by resolved copper hyperfine EPR at room temperature. The strengths of the antiferromagnetic interactions vary based on the bridging motifs (Sujatha et al., 2000).
Synthesis and Characterization of Metal Complexes
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is involved in the synthesis and characterization of Praseodymium (III) and Neodymium (III) complexes, contributing to advancements in the field of coordination chemistry. These complexes have been explored for various applications including antibacterial and antifungal activities (Geethalaksmi & Theivarasu, 2016).
Exploration in Medicinal Chemistry
The compound has been instrumental in the design of potential therapeutic agents, such as KAD22, intended for the treatment of Parkinson's disease. Although KAD22 did not show affinity to the dopamine D2 receptor as anticipated, it exhibited potent antioxidant activity. This highlights the compound's significance in the development and structural analysis of pharmaceutical candidates (Kaczor et al., 2021).
Anticancer Applications
Research has demonstrated the potential of certain tridentate Schiff base moieties in inducing ROS generation and leading to caspase-dependent apoptotic cell death in cancer cells, signifying its potential in anticancer treatments. The compound forms part of the structural backbone in these studies, underscoring its role in the development of novel cancer therapies (Li & Hu, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that this compound may have potential antidepressant properties .
Mode of Action
It is suggested that the compound may interact with its targets to induce changes that could potentially alleviate symptoms of depression .
Biochemical Pathways
Given its potential antidepressant properties, it may influence pathways related to mood regulation .
Result of Action
It is suggested that the compound may have potential antidepressant effects .
properties
IUPAC Name |
2-ethoxy-6-(piperazin-1-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-11(13(12)16)10-15-8-6-14-7-9-15/h3-5,14,16H,2,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCCBWVQULKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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